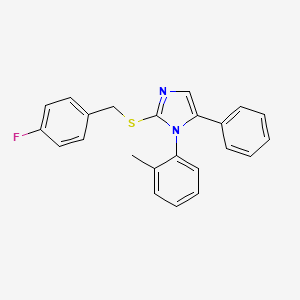

2,2,2-trifluoroethyl N-pentylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2,2,2-trifluoroethyl N-pentylcarbamate” is a chemical compound with the CAS Number: 201487-93-6 . It has a molecular weight of 213.2 and is a liquid at room temperature . The IUPAC name for this compound is 2,2,2-trifluoroethyl pentylcarbamate .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H14F3NO2/c1-2-3-4-5-12-7(13)14-6-8(9,10)11/h2-6H2,1H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature .科学的研究の応用

1. Synthesis of Difluorinated Polyols

Trifluoroethyl N-pentylcarbamate and similar compounds are instrumental in synthesizing difluorinated polyols. These compounds undergo dehydrofluorination and metallation, followed by BF3·OEt2 mediated addition to aldehydes, resulting in a range of allylic alcohols. After an aldol reaction with a second aldehyde and subsequent reduction, these can be deprotected to afford difluorinated polyols (Balnaves, Percy, & Palmer, 1999).

2. Synthesis of 2,2,2-Trifluoroethylated Onium Salts

Various 2,2,2-trifluoroethyl onium triflates have been synthesized using (2,2,2-trifluoroethyl)phenyliodonium triflate. This method includes treating tertiary amines, pyridines, quinoline, a triazole, sulfides, and a phosphine with the triflate. This process is significant for producing trifluoroethylated salts, which are valuable in medicinal chemistry and related fields (Umemoto & Gotoh, 1991).

3. Deprotection and Acylation of Penta-N-Protected Thermopentamine

2,2,2-trifluoroethyl N-pentylcarbamate derivatives have been utilized in the synthesis and selective deprotection of penta-N-protected polyamides. This method is important for preparing derivatives containing independently removable amino-protecting groups, useful in rapid transamidation reactions yielding secondary amides (Pak & Hesse, 1998).

4. Palladium-Catalyzed 2,2,2-Trifluoroethylation

2,2,2-trifluoroethyl compounds, including N-pentylcarbamate, have seen use in palladium-catalyzed trifluoroethylation of organoboronic acids and esters. This process is significant for introducing a fluorinated moiety into organic molecules, which can drastically change their biological activities, making it a widely used strategy in drug design (Zhao & Hu, 2012).

Safety and Hazards

将来の方向性

While specific future directions for “2,2,2-trifluoroethyl N-pentylcarbamate” are not available in the retrieved data, the use of fluorine-containing compounds in new drug development is increasing due to the special properties of fluorine atoms and fluorine-containing groups . Trifluoromethyl is an important fluorine-containing group that often significantly changes the fat solubility of the parent compound, enhances the metabolic stability of the molecule, and affects its biological activities .

特性

IUPAC Name |

2,2,2-trifluoroethyl N-pentylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F3NO2/c1-2-3-4-5-12-7(13)14-6-8(9,10)11/h2-6H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKXHYLJLWMAHHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC(=O)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-methylphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B3014354.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B3014355.png)

![8-((4-Nitrophenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3014365.png)

![8-Chloro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B3014367.png)